7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo-pyrimidines and pyrazolo-pyrazines are classes of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings.
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo-pyrimidines, often involves the reaction of hydrazine hydrate in acetic acid solution . The specific synthesis process can vary depending on the desired substitutions on the pyrazolo-pyrimidine ring.Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyrazolo ring fused with a pyrimidine or pyrazine ring . The specific structure of “7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one” would include these rings along with a phenyl group and a hydroxy group at the 2 and 7 positions, respectively.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific substitutions on the rings . For example, treatment of similar compounds with dimethyl sulfate can lead to a mixture of N-methyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one” would depend on its specific molecular structure. In general, compounds with similar structures tend to be solid at room temperature and have moderate to low solubility in water .Aplicaciones Científicas De Investigación
Antiviral Activity Against Hepatitis B Virus (HBV)
The compound has been investigated as a potential core protein allosteric modulator (CpAM) for treating hepatitis B virus (HBV). In a study published in the Journal of Medicinal Chemistry, researchers discovered that a series of 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) derivatives effectively inhibit a wide range of nucleoside-resistant HBV variants . The lead compound, labeled as “45,” demonstrated promising results in HBV AAV mouse models by reducing viral DNA load upon oral administration.
Necroptosis Inhibition
Another avenue of research involves the compound’s potential as a necroptosis inhibitor . A series of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives were explored for their anti-necroptotic activity. Compound 26, a representative member of this class, exhibited potent inhibitory effects against receptor-interacting protein kinase 1 (RIPK1) in both human and mouse cellular assays .
Synthetic Chemistry and Cyclization
The compound’s synthetic chemistry is also of interest. Researchers have investigated the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-]pyrimidines with hydrazine hydrate, leading to the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-]pyrimidines . This intramolecular cyclization resembles previous reports and contributes to our understanding of the compound’s reactivity .
Mecanismo De Acción
Target of Action
The primary target of the compound 7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus and is therefore an attractive target for potential anti-HBV therapies .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
In an hbv aav mouse model, the lead compound 45, which is likely similar to the compound , was shown to inhibit hbv dna viral load when administered orally . This suggests that the compound may have good bioavailability and effective distribution within the body.
Result of Action
The primary result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the HBV core protein, the compound prevents the virus from replicating, thereby reducing the viral load in the body .
Direcciones Futuras
Propiedades
IUPAC Name |
7-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-13-12(17)10-6-9(14-15(10)11)8-4-2-1-3-5-8/h1-6,11,16H,7H2,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXKFADKTSWNIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.